molecular formula C11H13N B1678468 Pargyline CAS No. 555-57-7

Pargyline

Cat. No. B1678468
CAS RN: 555-57-7
M. Wt: 159.23 g/mol
InChI Key: DPWPWRLQFGFJFI-UHFFFAOYSA-N
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Description

Pargyline, also known by the brand name Eutonyl, is an irreversible selective monoamine oxidase (MAO)-B inhibitor drug . It was brought to market in the US and the UK by Abbott in 1963 as an antihypertensive drug . It selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals .


Molecular Structure Analysis

Pargyline has a molecular formula of C11H13N and a molar mass of 159.232 g·mol−1 . Its IUPAC name is N-benzyl-N-methylprop-2-yn-1-amine . The structure includes a benzyl group, a methyl group, and a prop-2-yn-1-amine group .


Chemical Reactions Analysis

Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . In addition to its actions as an MAOI, pargyline has been found to bind with high affinity to the I2 imidazoline receptor, an allosteric site on the MAO enzyme .

Scientific Research Applications

Neurodegenerative Disorders

  • Application : Pargyline is used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . It acts as an irreversible selective MAO-B inhibitor drug . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
  • Methods : Pargyline is administered orally as a drug .
  • Results : Pargyline has been found to be effective in treating these diseases .

Cancer Treatment

  • Application : Pargyline has been found to inhibit lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
  • Methods : The specific methods of application or experimental procedures are not detailed in the sources, but it is likely that Pargyline is administered in conjunction with other chemotherapeutic agents .
  • Results : The use of Pargyline in this context has shown promising results in inhibiting the growth of cancer cells .

Type 1 Diabetes Treatment

  • Application : Pargyline is used for treating type 1 diabetes, and the cardiovascular complications associated with it . It acts as a MAO inhibitor .
  • Methods : Oral pargyline treatment was used to protect transplanted β-cells in diabetic mice .
  • Results : The treatment prevented or delayed diabetes onset in mouse models of Type 1 Diabetes .

Synthesis of Propargylamines

  • Application : Pargyline is used in the solvent-free synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .
  • Methods : The specific methods of application or experimental procedures are not detailed in the sources, but it involves A3 and KA2 coupling reactions .
  • Results : The solvent-free synthesis of propargylamines is a green approach and is very relevant .

Cardiovascular Complications Treatment

  • Application : Pargyline is used for treating the cardiovascular complications associated with type 1 diabetes . It acts as a MAO inhibitor .
  • Methods : The specific methods of application or experimental procedures are not detailed in the sources, but it is likely that Pargyline is administered as a drug .
  • Results : Pargyline has been found to be effective in treating these complications .

Depression Treatment

  • Application : Pargyline is used for treating depression . It acts as a monoamine oxidase (MAO) inhibitor .
  • Methods : The specific methods of application or experimental procedures are not detailed in the sources, but it is likely that Pargyline is administered as a drug .
  • Results : Pargyline has been found to be effective in treating depression .

Hypertension Treatment

  • Application : Pargyline is used for treating hypertension . It acts as a monoamine oxidase (MAO) inhibitor .
  • Methods : The specific methods of application or experimental procedures are not detailed in the sources, but it is likely that Pargyline is administered as a drug .
  • Results : Pargyline has been found to be effective in treating hypertension .

Safety And Hazards

Pargyline can be toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling Pargyline .

properties

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPWRLQFGFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023423
Record name Pargyline
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pargyline
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.98e-02 g/L
Record name Pargyline
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system.
Record name Pargyline
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Product Name

Pargyline

CAS RN

555-57-7
Record name Pargyline
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Record name Pargyline [INN:BAN]
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Record name Pargyline
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URL https://www.drugbank.ca/drugs/DB01626
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Record name Pargyline
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Record name Pargyline
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Record name PARGYLINE
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Record name Pargyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-(4-chlorobenzyl)-N-methyl-2-propinylamine; N-(2-chlorobenzyl)-N-methyl-2-propinylamine;
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,400
Citations
S Lipper, DL Murphy, S Slater, MS Buchsbaum - Psychopharmacology, 1979 - Springer
… compared with those of pargyline, a preferential inhibitor of … minimal changes occurred during pargyline treatment. Similarly, in a … effects than did pargyline, although pargyline had some …
Number of citations: 198 link.springer.com
IC Campbell, DS Robinson… - Journal of …, 1979 - Wiley Online Library
The effects of chronic administration of clorgyline and pargyline on rat brain monoamine metabolism have been examined. The inhibitory selectivity of these drugs towards serotonin …
Number of citations: 135 onlinelibrary.wiley.com
DL Murphy, S Lipper, S Slater, D Shiling - Psychopharmacology, 1979 - Springer
… this study, with both clorgyline and pargyline, is a common side effect observed with other MAOinhibiting drugs (Abrams, 1973). Despite the fact that pargyline is the only MAO-inhibitor …
Number of citations: 62 link.springer.com
JA Barsa, JC Saunders - Psychopharmacologia, 1964 - Springer
… In summary, 82 comparisions were made between pargyline and tranylcypromine. In 42 instances tranylcypromine was considered superior to pargyline, in 9 instances pargyline was …
Number of citations: 11 link.springer.com
AN Brest, G Onesti, C Heider, RH Seller… - American Heart Journal, 1964 - Elsevier
… inhibitor, has become available for clinical use; and pargyline… report to comment on the use of pargyline, alone and in com… The present study indicates that oral pargyline is a potent …
Number of citations: 16 www.sciencedirect.com
R Ojha, IC Chen, CM Hsieh, K Nepali… - Journal of Medicinal …, 2021 - ACS Publications
Pragmatic insertion of pargyline, a LSD1 inhibitor, as a surface recognition part in the HDAC inhibitory pharmacophore was planned in pursuit of furnishing potent antiprostate cancer …
Number of citations: 10 pubs.acs.org
A Hempel, N Camerman, A Camerman… - … Section E: Structure …, 2005 - scripts.iucr.org
In the crystal structure of the title compound, N-benzyl-N-methylprop-2-yn-1-aminium chloride, C11H14N+·Cl−, the asymmetric unit contains two independent enantiomeric cations with …
Number of citations: 4 scripts.iucr.org
R Pirisino, GB Ciottoli, F Buffoni… - British Journal of …, 1979 - Wiley Online Library
… In this paper we describe the urinary excretion of pargyline in man and the identification of N-methylbenzylamine (NMB) as a metabolite of pargyline. We are not aware of any previous …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
L Oreland, H Kinemuchi, BY Yoo - Life Sciences, 1973 - Elsevier
… The Pargyline-containing fragment was purified by gel … Pargyline and flavin was retained after the purification. Thin-layer chromatography in several systems showed that Pargyline was …
Number of citations: 54 www.sciencedirect.com
A Hempel, N Camerman, A Camerman… - … Section E: Structure …, 2005 - scripts.iucr.org
In the crystal structure of the title compound, N-benzyl-N-methylprop-2-yn-1-aminium chloride, C11H14N+·Cl−, the asymmetric unit contains two independent enantiomeric cations …
Number of citations: 2 scripts.iucr.org

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